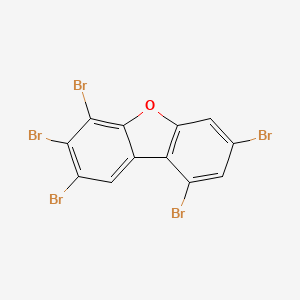
2,3,4,7,9-Pentabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3,4,7,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions . Industrial production methods may vary, but they generally follow similar principles of controlled bromination to achieve the desired substitution pattern on the dibenzofuran ring .
Chemical Reactions Analysis
2,3,4,7,9-Pentabromo-dibenzofuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzofurans.
Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,7,9-Pentabromo-dibenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,7,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This ligand-activated transcriptional activator binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
2,3,4,7,9-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
2,3,4,7,8-Pentabromodibenzofuran: Another polybrominated dibenzofuran with a different bromination pattern.
2,3,4,7,8-Pentachlorodibenzofuran: A chlorinated analog with similar structural features but different halogen atoms.
1,2,4,7,9-Pentabromo-dibenzofuran: A positional isomer with bromine atoms at different positions on the dibenzofuran ring.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Properties
CAS No. |
617708-15-3 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,6,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H |
InChI Key |
SWTCBOCUKVVORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

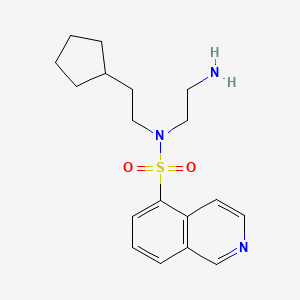

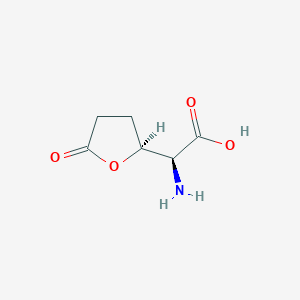

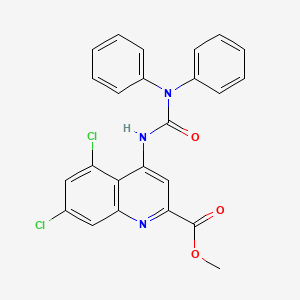
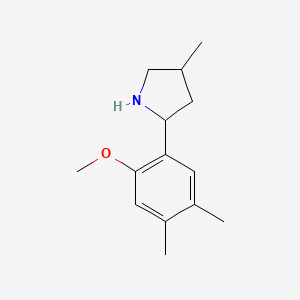
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
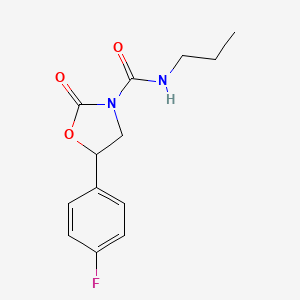
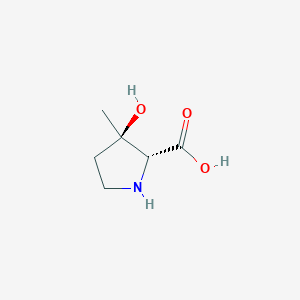
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
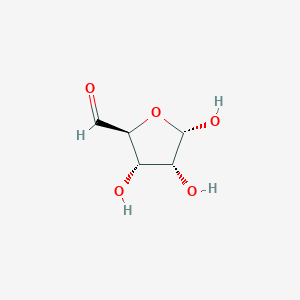
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
